N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide
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Overview
Description
“N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic structure consisting of an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a pyridine ring (a six-membered ring with one nitrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The imidazo[1,2-a]pyridine moiety would contribute significantly to the structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 7-Methylimidazo[1,2-a]pyridine has a molecular weight of 132.1625 .
Scientific Research Applications
Antiprotozoal Applications
- Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, structurally related to the query compound, have been synthesized and evaluated for their antiparasitic activity, particularly against Trypanosoma rhodesiense, demonstrating significant trypanocidal activity in mice through both subcutaneous and oral administration (Sundberg et al., 1990).
Anticancer and Anti-inflammatory Applications
- Novel pyrazolopyrimidines derivatives, related in structure to the query compound, have been explored for their anticancer and anti-5-lipoxygenase agents, showing cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, suggesting potential therapeutic applications (Rahmouni et al., 2016).
Synthesis and Structural Studies
- Research into the synthesis and structural elucidation of compounds such as 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives, which share a structural resemblance to the query compound, contributes to the understanding of pharmacologically relevant compounds, indicating a broad interest in exploring the therapeutic potential of similar molecular frameworks (Joshi et al., 2022).
Complexation Properties and Characterization
- Studies on the complexation properties of compounds related to the query chemical, focusing on their interaction with trivalent lanthanides, have provided insights into the structural character and stability constants, enhancing our understanding of these compounds' potential in materials science and coordination chemistry (Kobayashi et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c1-18-14-15-31-17-23(30-26(31)16-18)19-10-12-20(13-11-19)29-28(32)27-21-6-2-4-8-24(21)33-25-9-5-3-7-22(25)27/h2-17,27H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOQZZPFJRSKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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